molecular formula C11H13Cl2NO2S B15242338 1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

Cat. No.: B15242338
M. Wt: 294.2 g/mol
InChI Key: CGLSXYXBSFAKHH-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chloroethyl group and a sulfonyl chloride group attached to a tetrahydroquinoline ring

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Ring: This can be achieved through the reduction of quinoline derivatives using hydrogenation methods.

    Introduction of the Chloroethyl Group: This step involves the alkylation of the tetrahydroquinoline ring with 2-chloroethyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The tetrahydroquinoline ring can undergo oxidation to form quinoline derivatives, while reduction can lead to further hydrogenation products.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids under aqueous conditions.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., hydrogen gas with a palladium catalyst), and oxidizing agents (e.g., potassium permanganate). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a pharmacological agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The sulfonyl chloride group can also react with amino groups on proteins, leading to sulfonamide formation. These interactions can disrupt normal cellular processes and lead to various biological effects.

Comparison with Similar Compounds

1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)pyrrolidine hydrochloride: This compound also contains a chloroethyl group but has a different ring structure, leading to different chemical and biological properties.

    Chloroethane derivatives: These compounds share the chloroethyl group but differ in their overall structure and reactivity.

    Sulfonyl chloride derivatives: Compounds with sulfonyl chloride groups can have similar reactivity in terms of sulfonamide formation but differ in their overall chemical behavior depending on the rest of the molecule.

The uniqueness of this compound lies in its combination of functional groups and the specific arrangement of its molecular structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13Cl2NO2S

Molecular Weight

294.2 g/mol

IUPAC Name

1-(2-chloroethyl)-3,4-dihydro-2H-quinoline-7-sulfonyl chloride

InChI

InChI=1S/C11H13Cl2NO2S/c12-5-7-14-6-1-2-9-3-4-10(8-11(9)14)17(13,15)16/h3-4,8H,1-2,5-7H2

InChI Key

CGLSXYXBSFAKHH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)S(=O)(=O)Cl)N(C1)CCCl

Origin of Product

United States

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